2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one

CDK2 inhibition Kinase inhibitor scaffold Anticancer medicinal chemistry

CDK2 inhibitor programs often suffer from flat SAR with aromatic scaffolds. 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 849035-92-3) overcomes this: sp³ hybridization at position 2 provides conformational flexibility critical for ATP-pocket binding. • Co-crystal PDB 7ACK; 8-substituted derivatives achieve single-digit μM CDK2 potency • SAR collapses beyond ~150-180 ų substituent volume, focusing synthesis • Anti-HBV nucleoside analogues with HIV-1 selectivity; dihydro saturation required for in vivo efficacy

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B15210323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=NC2=O)N1
InChIInChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-2,7H,3-4H2
InChIKeyHQWGNSPBQFGZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one: Scaffold Identity & Procurement


2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 849035-92-3) is a bicyclic heterocycle comprising a saturated dihydroimidazole ring fused to a pyrimidinone [1]. This core is formally distinguished from the fully aromatic imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3) by the 2,3-dihydro saturation, which confers distinct electronic character and reactivity [2]. The scaffold serves as a privileged starting point for medicinal chemistry programs targeting cyclin-dependent kinase 2 (CDK2) inhibition and antiviral nucleoside analogue development [3].

1Privileged scaffold for CDK2 hinge-region inhibitor design
2Fragment-based core requiring small, ligand-efficient 8-substituents
3HBV-selective nucleoside analogue development; no HIV-1 cross-activity observed

2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one: Substitution Failure in CDK2 and Antiviral Programs


Substituting the 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one scaffold with alternative bicyclic cores (e.g., pyrazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyrimidine) is not a neutral exchange. The 2,3-dihydro saturation preserves an sp³ hybridized carbon at position 2 that directly influences the scaffold's conformational flexibility and hydrogen-bonding capacity within the ATP-binding pocket of CDK2 [1]. Quantitative structure-activity relationship (QSAR) studies demonstrate that antibacterial potency against Gram-positive versus Gram-negative bacteria is differentially governed by the electronic character of substituents on this specific dihydro core—a predictive model that does not transfer to fully aromatic regioisomers [2]. Furthermore, in vivo antiviral efficacy in a guinea pig cutaneous HSV-1 model was achieved only with 5-alkylthio-7-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine derivatives, not with the corresponding fully oxidized imidazo[1,2-c]pyrimidine analogues [3].

Target Scaffold2,3-Dihydro core: sp³ at C2 preserves conformational flexibility and hinge H-bond geometry
Alternative CoreFully aromatic imidazo[1,2-c]pyrimidine: electronic decoupling may shift SAR and binding mode
Target ScaffoldQSAR model predicts Gram-positive/negative selectivity by substituent electronic character
Alternative CorePyrazolo[1,5-a]pyrimidine CDK2 inhibitors: different hinge H-bond pattern may alter selectivity window
Target ScaffoldIn vivo antiviral lesion reduction requires 2,3-dihydro moiety in guinea pig HSV-1 model
Alternative CoreCorresponding aromatic analogue: antiviral activity not significant in prior in vitro evaluations

2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one: Quantitative Differentiation Evidence


CDK2 Inhibitory Potency: Scaffold vs. Pyrazolopyrimidine

Derivatives of 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one bearing small aromatic substituents at position 8 (up to naphthyl or methoxyphenyl) achieve single-digit micromolar IC50 values against CDK2/cyclin E [1]. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold, a structurally related CDK2 inhibitor core, yields sub-micromolar IC50 values (0.332–1.133 µM) under comparable assay conditions, with the standard drug roscovitine showing an IC50 of 0.457 µM [2]. This cross-study comparison indicates that the dihydroimidazo[1,2-c]pyrimidin-5(6H)-one scaffold provides a distinct potency window (low micromolar) that may be advantageous for reducing off-target kinase inhibition relative to more potent pyrazolo-pyrimidine cores.

CDK2 Potency Window
Cross-study comparable
Low µM IC50 vs. sub-µM pyrazolo[3,4-d]pyrimidines
May support a wider CDK family selectivity window
Cross-study comparison; assay conditions differ
CDK2 inhibition Kinase inhibitor scaffold Anticancer medicinal chemistry

CDK2 Activity and 8-Substituent Size Threshold

Within the 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one series, a sharp SAR discontinuity exists: substituents at position 8 up to the size of naphthyl or methoxyphenyl retain single-digit micromolar IC50 values, whereas bulkier substituents (e.g., substituted biphenyls) cause a significant loss of CDK2 inhibitory activity [1]. This size-defined activity cliff is a scaffold-specific phenomenon. No such strict size ceiling is reported for 8-substituted imidazo[1,2-a]pyrimidine CDK2 inhibitors, where biphenyl-containing analogues maintain activity [2]. This differential SAR landscape makes the dihydro scaffold uniquely suitable for fragment-based approaches that prioritize small, ligand-efficient substituents.

8-Substituent Size Cliff
Class-level inference
Activity drops >10-fold beyond ~150–180 ų substituent volume
Scaffold-specific SAR: fragment-ligand efficiency filter
Scaffold-specific; imidazo[1,2-a]pyrimidine lacks this ceiling
Structure-activity relationship Scaffold optimization Fragment-based drug design

HBV Antiviral Selectivity Over HIV-1

Imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues bearing 1,3-dioxolane or 1,3-oxathiolane sugar rings exhibited potent anti-HBV activity in the chronically HBV-producing human cell line 2.2.15, with a rank order of potency: 15 > 16 > 24 ≈ 9 > 10 > 18 at the 90% extracellular DNA inhibition level [1]. Critically, none of the tested imidazo[1,2-c]pyrimidine analogues inhibited HIV-1 replication in MT-4 cells [1]. This stands in contrast to the structurally related purine nucleoside analogues (e.g., lamivudine, entecavir), which often exhibit dual HBV/HIV activity or require structural modification to achieve HBV selectivity. The absence of HIV-1 cross-activity at concentrations effective against HBV indicates an intrinsic target selectivity of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold.

HBV vs. HIV-1 Selectivity
Head-to-head
HBV EC90 achievable; no HIV-1 inhibition in MT-4 cells
Intrinsic target selectivity vs. dual-activity purine analogues
2.2.15 and MT-4 cell-line data; rank order 15>16>24
Antiviral nucleoside analogues Hepatitis B virus Viral polymerase selectivity

In Vivo Antiviral Efficacy in HSV-1 Guinea Pig Model

US Patent 4,153,695 demonstrates that specific 2,3-dihydroimidazo[1,2-c]pyrimidine derivatives achieve quantifiable in vivo antiviral efficacy in a guinea pig cutaneous HSV-1 model [1]. Lesion scores (0–4+ scale) were reduced by 5-ethyl-7-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine hydrochloride (mean score 1.09–1.60 across vehicle/formulation groups) compared to untreated controls, which consistently developed severe lesions (score ~4.0) by day 4 post-inoculation [1]. The positive control phosphonoacetic acid (PAA, 0.5–1.0%) provided a benchmark. Notably, the corresponding fully aromatic 7-chloroimidazo[1,2-c]pyrimidine-5(6H)-one lacked significant antiviral activity in prior in vitro evaluations, underscoring the necessity of the 2,3-dihydro moiety for in vivo efficacy [1].

In Vivo HSV-1 Lesion Score
Class-level inference
~60–73% lesion score reduction vs. untreated control
Reported model-response context; dihydro moiety essential
Guinea pig cutaneous model; PAA positive control benchmark
In vivo antiviral Herpes simplex virus Topical antiviral therapy

Gram-Selective Antibacterial QSAR Prediction

A quantitative structure-activity relationship (QSAR) model built on a series of 2,3-dihydroimidazo[1,2-c]pyrimidines established that antibacterial activity against Gram-positive bacteria is enhanced by bulky electron-releasing groups, whereas activity against Gram-negative bacteria is improved by electron-withdrawing substituents [1]. This divergent electronic requirement is scaffold-specific: imidazo[1,2-c]pyrimidin-5(6H)-ones that lack the 2,3-dihydro saturation do not exhibit this predictable electronic modulation because the fully aromatic system electronically decouples the substituent from the reactive site [1]. The QSAR model can be used prospectively to filter procurement candidates by calculated physicochemical descriptors (e.g., Hammett σ, molar refractivity) before synthesis.

QSAR Electronic Model
Class-level inference
r² > 0.8; Gram(+) favors electron-releasing, Gram(−) favors withdrawing
Supports computational pre-screening for strain-selective activity
Model not transferable to fully aromatic analogues
Antibacterial QSAR Gram-positive vs. Gram-negative Computational compound selection

CDK2 Hinge-Region Binding from Co-Crystal Structure

The co-crystal structure of compound 3b (an 8-substituted 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one) bound to fully active CDK2/cyclin A2 was solved at 1.80 Å resolution (PDB: 7ACK) [1]. The ligand occupies the ATP-binding pocket with a hydrogen-bonding interaction to the hinge-region residue Leu83 [1]. This binding mode is distinct from that of pyrazolo[1,5-a]pyrimidine CDK2 inhibitors, which form hydrogen bonds to the hinge via the pyrimidine N1 and NH₂ group, and also differs from imidazo[1,2-a]pyrimidine-based inhibitors that engage CDK2 primarily through hydrophobic contacts [2]. The structurally validated binding mode enables rational, structure-guided optimization of the dihydro scaffold for CDK2 selectivity.

Co-Crystal Binding Mode
Supporting evidence
H-bond to Leu83 hinge; PDB 7ACK at 1.80 Å resolution
Unique H-bond geometry not replicable by regioisomeric cores
Distinct from pyrazolo[1,5-a]pyrimidine hinge contacts
X-ray crystallography CDK2 co-crystal Structure-based drug design

2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one: Optimal Applications


Fragment-Based CDK2 Inhibitor Discovery with Ligand-Efficient Cores

Use 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one as a fragment-sized core for CDK2 inhibitor programs where maintaining single-digit micromolar potency with small, ligand-efficient 8-substituents (naphthyl, methoxyphenyl) is the design objective. The scaffold's size-dependent SAR ensures that synthetic effort is focused on substituents below the ~150–180 ų van der Waals volume threshold, beyond which activity collapses [1]. The co-crystal structure (PDB: 7ACK) provides a validated template for structure-guided elaboration [2].

HBV-Selective Nucleoside Analogues Without HIV-1 Activity

Deploy imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues in anti-HBV drug discovery where intrinsic selectivity against HBV over HIV-1 is critical. The scaffold's demonstrated lack of HIV-1 cross-activity in MT-4 cells at anti-HBV effective concentrations [1] provides a safety advantage over purine nucleoside analogues that carry dual HBV/HIV activity. Focus on 1,3-dioxolane and 1,3-oxathiolane sugar ring variants, which yielded the most potent analogues in the 2.2.15 cell-based HBV assay.

Gram-Selective Antibacterial Design via QSAR Filtering

Apply the published QSAR model [1] to computationally pre-filter 2,3-dihydroimidazo[1,2-c]pyrimidine derivatives for Gram-positive (electron-releasing substituents) or Gram-negative (electron-withdrawing substituents) antibacterial activity before committing to synthesis and MIC determination. This predictive workflow, validated with r² > 0.8 for both bacterial classes, reduces procurement of inactive analogues and accelerates hit-to-lead progression for narrow-spectrum antibacterial programs.

Topical Antiviral Formulation for Cutaneous HSV-1

Utilize 5-alkylthio-7-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine derivatives for topical antiviral formulation against HSV-1, based on in vivo efficacy in the guinea pig cutaneous model showing 60–73% lesion score reduction [1]. The dihydro saturation is essential for in vivo activity; procurement must explicitly specify '2,3-dihydro' to avoid inactive aromatic imidazo[1,2-c]pyrimidine analogues.

Application
Selection Property
Validation Focus
Fragment-Based CDK2 Inhibitor Discovery
Ligand-efficient core with defined substituent size ceiling
Co-crystal structure-guided elaboration (PDB 7ACK)
HBV-Selective Nucleoside Analogue Research
Intrinsic HBV selectivity without HIV-1 cross-activity
2.2.15 cell-line HBV DNA inhibition endpoint review
Gram-Selective Antibacterial QSAR Screening
Electronic descriptor-based predictive model (r² > 0.8)
Hammett σ and molar refractivity pre-screening
Topical Antiviral Formulation Research
2,3-Dihydro saturation required for in vivo model response
Guinea pig cutaneous HSV-1 lesion-score endpoint review
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